molecular formula C17H24N6OS2 B6425907 5-(1,2-dithiolan-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pentanamide CAS No. 2034422-61-0

5-(1,2-dithiolan-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pentanamide

Cat. No.: B6425907
CAS No.: 2034422-61-0
M. Wt: 392.5 g/mol
InChI Key: HVMKVJIXAFUTKU-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,2-dithiolane (dithiolan) ring linked via a pentanamide chain to a pyrrolidine-substituted [1,2,4]triazolo[4,3-a]pyrazine moiety. The dithiolane group is notable for its redox-active disulfide bond, which may confer antioxidant or thiol-modulating properties . The triazolo-pyrazine scaffold is a nitrogen-rich heterocycle often associated with kinase inhibition or adenosine receptor modulation in medicinal chemistry. The pyrrolidine linker enhances solubility and may influence conformational flexibility.

Properties

IUPAC Name

5-(dithiolan-3-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6OS2/c24-15(4-2-1-3-14-6-10-25-26-14)20-13-5-8-22(11-13)16-17-21-19-12-23(17)9-7-18-16/h7,9,12-14H,1-6,8,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMKVJIXAFUTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCCCC2CCSS2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Comparisons

The compound’s uniqueness lies in its combination of a dithiolane ring, triazolo-pyrazine core, and pyrrolidine-pentanamide linker. Below is a comparative analysis with analogous molecules from the evidence:

Compound Core Structure Key Functional Groups Potential Applications
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine + dithiolane 1,2-Dithiolane, pentanamide, pyrrolidine Antioxidant, kinase modulation (hypothetical)
Compound 84 () [1,2,4]Triazolo[4,3-a]pyrazine + dithiolane 1,2-Dithiolane, phenylamino-propanamide Likely kinase inhibitor (structural analogy)
Compound 6 () Pyrrolo-thiazolo-pyrimidine + triazolo-thiadiazin Triazolo-thiadiazinone, methoxyphenyl Antimicrobial (synthetic focus)
Compound 7 () Pyrrolo-thiazolo-pyrimidine + hydrazinecarbothioamide Phenylhydrazinecarbothioamide, methoxyphenyl Chelation or enzyme inhibition (speculative)

Structural Analysis

  • Target vs. Compound 84: Both share the [1,2,4]triazolo[4,3-a]pyrazine core and dithiolane group, but Compound 84 replaces the pyrrolidine-pentanamide linker with a phenylamino-propanamide bridge. This substitution may alter pharmacokinetics (e.g., solubility, membrane permeability) and target selectivity .
  • Target vs. Compounds 6 and 7: The triazolo-pyrazine core in the target differs from the pyrrolo-thiazolo-pyrimidine scaffolds in Compounds 6 and 5. The latter compounds incorporate methoxyphenyl and thiadiazinone/hydrazinecarbothioamide groups, which are absent in the target. These groups are often associated with antimicrobial or metal-chelating activities .

Spectroscopic Characterization

  • The target compound would require NMR (¹H, ¹³C) and MS for structural confirmation, as demonstrated for Compounds 6 and 7 in . The dithiolane’s disulfide bond (~500 cm⁻¹ in IR) and pyrrolidine’s CH₂ bending (~1450 cm⁻¹) would be critical diagnostic features.

Research Findings and Implications

  • Redox Activity : The dithiolane group in the target compound may undergo reversible disulfide bond reduction, similar to lipoic acid, suggesting utility in redox-based therapies .
  • Heterocyclic Interactions : The triazolo-pyrazine moiety’s planar structure could facilitate π-π stacking with kinase ATP-binding pockets, as seen in related kinase inhibitors (e.g., imatinib analogs) .
  • Limitations : Unlike Compounds 6 and 7, which have explicit synthetic yields and purity data (e.g., 72–85% yields, elemental analysis in ) , the target compound lacks published pharmacokinetic or efficacy studies.

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